molecular formula C15H20O5 B1400892 3-(4-tert-Butoxycarbonylmethoxy-phenyl)-propionic acid CAS No. 1160755-26-9

3-(4-tert-Butoxycarbonylmethoxy-phenyl)-propionic acid

Cat. No.: B1400892
CAS No.: 1160755-26-9
M. Wt: 280.32 g/mol
InChI Key: UPECNGLYBIFTLL-UHFFFAOYSA-N
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Description

3-(4-tert-Butoxycarbonylmethoxy-phenyl)-propionic acid is an organic compound that features a propionic acid moiety attached to a phenyl ring, which is further substituted with a tert-butoxycarbonylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-tert-Butoxycarbonylmethoxy-phenyl)-propionic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-hydroxybenzaldehyde.

    Protection: The hydroxyl group of 4-hydroxybenzaldehyde is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to form 4-tert-butoxycarbonylmethoxybenzaldehyde.

    Aldol Condensation: The protected aldehyde undergoes an aldol condensation with malonic acid in the presence of a base like sodium ethoxide to form the corresponding β-hydroxy acid.

    Decarboxylation: The β-hydroxy acid is then subjected to decarboxylation under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for protection and condensation steps, and efficient purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The phenyl ring can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butoxycarbonylmethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products:

    Oxidation: 4-tert-Butoxycarbonylmethoxybenzoic acid.

    Reduction: 3-(4-tert-Butoxycarbonylmethoxy-phenyl)-propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-tert-Butoxycarbonylmethoxy-phenyl)-propionic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-tert-Butoxycarbonylmethoxy-phenyl)-propionic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the tert-butoxycarbonyl group is cleaved in vivo to release the active drug. The molecular targets and pathways involved would depend on the specific active drug released.

Comparison with Similar Compounds

    4-tert-Butoxycarbonylmethoxybenzoic acid: Similar structure but with a benzoic acid moiety instead of a propionic acid moiety.

    3-(4-Methoxyphenyl)-propionic acid: Lacks the tert-butoxycarbonyl group, making it less sterically hindered.

    3-(4-tert-Butoxycarbonylmethoxy-phenyl)-propanol: The reduced form of the compound, with an alcohol group instead of a carboxylic acid group.

Uniqueness: 3-(4-tert-Butoxycarbonylmethoxy-phenyl)-propionic acid is unique due to the presence of the tert-butoxycarbonylmethoxy group, which provides steric protection and can be selectively removed under mild conditions. This makes it a valuable intermediate in organic synthesis and drug development.

Properties

IUPAC Name

3-[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-15(2,3)20-14(18)10-19-12-7-4-11(5-8-12)6-9-13(16)17/h4-5,7-8H,6,9-10H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPECNGLYBIFTLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-(4-tert-Butoxycarbonylmethoxy-phenyl)-propionic acid methyl ester (2.70 g, 9.17 mmol) in THF (80 ml) is added 0.2N lithium hydroxide (45.9 ml, 9.17 mmol) at 0° C. and the reaction mixture is stirred at 0° C. for 4.5 hours. 1M HCl (15 ml) is added and the product is extracted using EtOAc (×3). The organic phase is dried (Na2SO4) and concentrated in vacuo to yield a white solid. Flash chromatography (SiO2, 10% EtOAc in CH2Cl2, then 20% EtOAc in CH2Cl2) yields 3-(4-tert-Butoxycarbonylmethoxy-phenyl)-propionic acid as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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